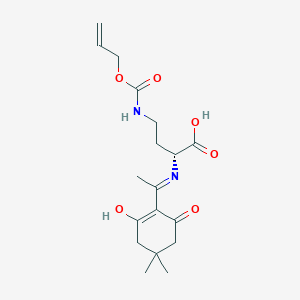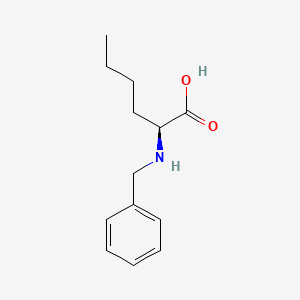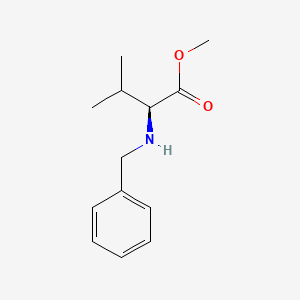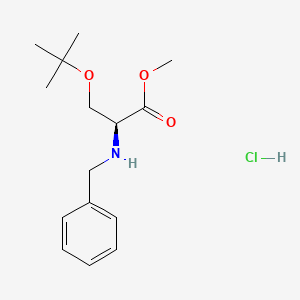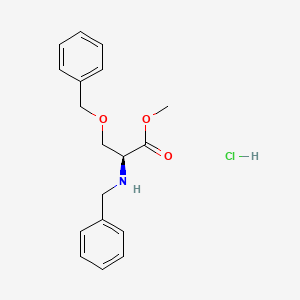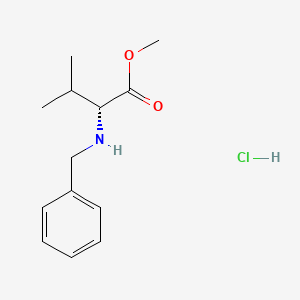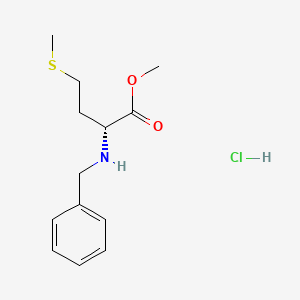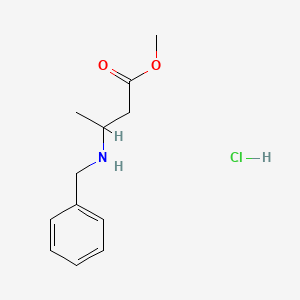
2-Hydroxy-3-(pyridin-3-yl)propanoic acid
Übersicht
Beschreibung
“2-Hydroxy-3-(pyridin-3-yl)propanoic acid” is a chemical compound with the molecular formula C8H9NO3 . It is also known by other names such as “(RS)-2-HYDROXY-3-(3-PYRIDYL)-PROPIONIC ACID” and "3-(3-Pyridyl)-lactic acid" .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-3-(pyridin-3-yl)propanoic acid” consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI representation of the molecule is "InChI=1S/C8H9NO3/c10-7(8(11)12)4-6-2-1-3-9-5-6/h1-3,5,7,10H,4H2,(H,11,12)" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 167.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 70.4 Ų .Wissenschaftliche Forschungsanwendungen
Drug Synthesis : This compound is a key intermediate in the synthesis of developmental drug candidates. Efficient processes using recombinant E. coli fermentation were developed for producing enzymes to catalyze the synthesis of β-hydroxy-α-amino acids, crucial for drug development (Goldberg et al., 2015).
Anticancer Research : In the study of trans-Pt(II) compounds, the 3-(pyridin-3-yl)propanoic acid ligand was manipulated to create compounds with potential thermoactivated anticancer properties. These compounds showed varying levels of stability, reactivity with DNA and proteins, and antiproliferative activity in cancerous and noncancerous cells (Cabrera et al., 2019).
Antimicrobial and Antioxidant Activity : Unexpected products from the condensation of 2-acetylpyridine and 2-formylpyridine showed moderate antifungal activity, with potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
Radiopharmaceuticals Development : The compound was used in synthesizing Rhenium(I) and Technetium(I) tricarbonyl complexes with [NSO]‐type chelators, showing potential for the development of targeted 99mTc radiopharmaceuticals (Makris et al., 2012).
Catalysis Research : Studies on Yttrium Oxide catalysts involved reactions with pyridine, indicating its utility in catalysis and the influence of different surface sites (Hussein & Gates, 1998).
Hybrid Solar Cell Development : The molecular structure of pyridine-based surface ligand, including derivatives of 3-(pyridin-3-yl)propanoic acid, was found to significantly affect the performance of P3HT:TiO2 hybrid solar cells (Lin et al., 2013).
Eigenschaften
IUPAC Name |
2-hydroxy-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7(8(11)12)4-6-2-1-3-9-5-6/h1-3,5,7,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGXGEDJKQOMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659685 | |
| Record name | 2-Hydroxy-3-(pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(pyridin-3-yl)propanoic acid | |
CAS RN |
889957-22-6 | |
| Record name | 2-Hydroxy-3-(pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



